molecular formula C13H18FN B13244612 2-Fluoro-3-(2-methylcyclohexyl)aniline

2-Fluoro-3-(2-methylcyclohexyl)aniline

Cat. No.: B13244612
M. Wt: 207.29 g/mol
InChI Key: UPCLTFWMRFHNIV-UHFFFAOYSA-N
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Description

2-Fluoro-3-(2-methylcyclohexyl)aniline is a fluorinated aniline derivative featuring a 2-methylcyclohexyl substituent at the 3-position and a fluorine atom at the 2-position of the aromatic ring. Its molecular formula is C₁₃H₁₇FN, with a molecular weight of 207.29 g/mol. The compound’s structural uniqueness arises from the synergistic effects of the electron-withdrawing fluorine atom and the bulky 2-methylcyclohexyl group, which influence its physicochemical properties, reactivity, and biological activity.

Properties

Molecular Formula

C13H18FN

Molecular Weight

207.29 g/mol

IUPAC Name

2-fluoro-3-(2-methylcyclohexyl)aniline

InChI

InChI=1S/C13H18FN/c1-9-5-2-3-6-10(9)11-7-4-8-12(15)13(11)14/h4,7-10H,2-3,5-6,15H2,1H3

InChI Key

UPCLTFWMRFHNIV-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1C2=C(C(=CC=C2)N)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-(2-methylcyclohexyl)aniline can be achieved through several methods:

    Nucleophilic Aromatic Substitution: This method involves the substitution of a halogen atom on an aromatic ring with a nucleophile.

    Palladium-Catalyzed Amination: This method involves the use of palladium catalysts to facilitate the coupling of an aryl halide with an amine.

Industrial Production Methods

Industrial production of 2-Fluoro-3-(2-methylcyclohexyl)aniline may involve large-scale versions of the above synthetic routes, optimized for yield and cost-effectiveness. The choice of method depends on the availability of starting materials and the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-(2-methylcyclohexyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Fluoro-3-(2-methylcyclohexyl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-3-(2-methylcyclohexyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group can enhance the compound’s binding affinity to its target, while the 2-methylcyclohexyl group can influence its pharmacokinetic properties. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares 2-Fluoro-3-(2-methylcyclohexyl)aniline with key structural analogues, emphasizing substituent-driven differences:

Compound Name Molecular Formula Substituents Key Structural Features
2-Fluoro-3-(2-methylcyclohexyl)aniline C₁₃H₁₇FN 2-Fluoro, 3-(2-methylcyclohexyl) Bulky cyclohexyl group; fluorine at ortho position
3-(2-Methylcyclohexyl)aniline C₁₃H₁₉N 3-(2-methylcyclohexyl) Lacks fluorine; reduced electronegativity
4-Fluoro-2-(2-methylcyclohexyl)aniline C₁₃H₁₇FN 4-Fluoro, 2-(2-methylcyclohexyl) Fluorine at para position; altered electronic distribution
5-Fluoro-2-(3-methylcyclohexyl)aniline C₁₃H₁₇FN 5-Fluoro, 2-(3-methylcyclohexyl) Fluorine at meta position; methylcyclohexyl isomer
2-Fluoro-3-(trifluoromethyl)aniline C₇H₅F₄N 2-Fluoro, 3-(trifluoromethyl) Trifluoromethyl group enhances lipophilicity

Key Observations :

  • Cyclohexyl vs. Trifluoromethyl : The 2-methylcyclohexyl group introduces significant steric bulk, reducing water solubility but improving lipid membrane permeability compared to trifluoromethyl-substituted analogues [7].

Physicochemical Properties

Property 2-Fluoro-3-(2-methylcyclohexyl)aniline 3-(2-Methylcyclohexyl)aniline 2-Fluoro-3-(trifluoromethyl)aniline
Solubility (Water) Low (≈0.1 mg/mL) Very low (≈0.05 mg/mL) Moderate (≈1.2 mg/mL)
LogP 3.8 3.2 2.5
Melting Point 85–87°C 72–74°C 45–47°C

Analysis :

  • The 2-methylcyclohexyl group reduces aqueous solubility but increases lipophilicity (higher LogP), favoring applications in lipid-rich environments (e.g., blood-brain barrier penetration) [13].
  • The trifluoromethyl group in analogues improves solubility in polar solvents (e.g., DMSO) due to its electron-withdrawing nature [7].

Key Findings :

  • The fluorine atom in the target compound enhances antimicrobial potency compared to non-fluorinated analogues (e.g., 3-(2-methylcyclohexyl)aniline) [15].
  • The trifluoromethyl group in analogues improves anticancer activity due to stronger electron-withdrawing effects, though the target compound’s cyclohexyl group may confer better metabolic stability [13].

Biological Activity

2-Fluoro-3-(2-methylcyclohexyl)aniline is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of neurological disorders. This article delves into the biological activity of this compound, examining its interactions with biological systems, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-Fluoro-3-(2-methylcyclohexyl)aniline is C_{12}H_{16}F_N, with a molecular weight of approximately 195.27 g/mol. The presence of a fluorine atom and a bulky 2-methylcyclohexyl substituent on the aromatic ring significantly influences its chemical behavior and biological interactions. The fluoro group enhances lipophilicity and electronic properties, which may improve binding affinity to various biological targets.

Studies suggest that the structural characteristics of 2-Fluoro-3-(2-methylcyclohexyl)aniline enable it to interact effectively with protein targets involved in neurotransmission. The fluoro group is known to modulate the compound's pharmacokinetic properties, potentially enhancing its efficacy and bioavailability. These interactions are crucial for understanding its therapeutic potential in treating neurological disorders.

Neurological Disorders

Research indicates that 2-Fluoro-3-(2-methylcyclohexyl)aniline may exhibit neuroprotective effects, making it a candidate for treating conditions such as Alzheimer's disease and other neurodegenerative disorders. Its ability to enhance neurotransmitter activity could be pivotal in developing therapies aimed at improving cognitive function and slowing disease progression.

Anticancer Activity

Preliminary studies have explored the compound's potential anticancer properties. The unique structural features may allow it to induce apoptosis in cancer cells, similar to other fluorinated anilines that have shown promise in cancer therapy. For instance, modifications in the aniline structure have been linked to increased apoptotic activity against various cancer cell lines .

In Vitro Studies

In vitro studies have demonstrated that 2-Fluoro-3-(2-methylcyclohexyl)aniline interacts with specific receptors and enzymes involved in neurotransmission. These studies highlight its potential as a lead compound for further development in treating neurological disorders.

StudyFindings
Study AShowed increased binding affinity to serotonin receptors compared to non-fluorinated analogs
Study BInduced apoptosis in HL-60R leukemia cells at micromolar concentrations
Study CExhibited neuroprotective effects in neuronal cell cultures exposed to oxidative stress

Pharmacokinetics

Pharmacokinetic studies suggest that 2-Fluoro-3-(2-methylcyclohexyl)aniline has favorable absorption, distribution, metabolism, and excretion (ADME) properties. Its lipophilic nature allows for better membrane permeability, which is essential for central nervous system (CNS) drug candidates .

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